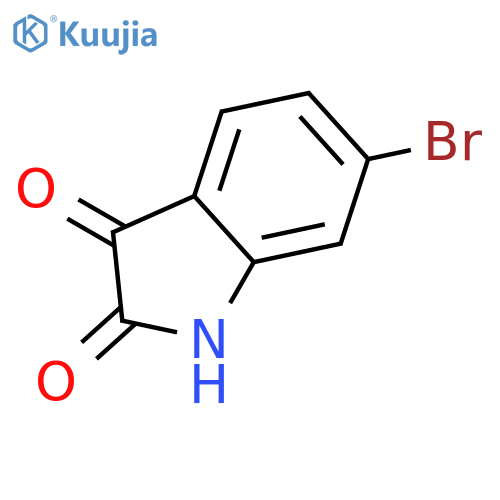

Cas no 6326-79-0 (6-bromo-2,3-dihydro-1H-indole-2,3-dione)

6326-79-0 structure

商品名:6-bromo-2,3-dihydro-1H-indole-2,3-dione

6-bromo-2,3-dihydro-1H-indole-2,3-dione 化学的及び物理的性質

名前と識別子

-

- 6-Bromoisatin

- 6-Bromoindole-2,3-dione

- 6-Bromo-1H-indole-2,3-dione

- 6-Bromoindoline-2,3-dione

- 1H-6-bromoindole-2,3-dione

- 6-bromo-1H-benzo[d]azolidine-2,3-dione

- 6-bromo-2,3-dihydro-1H-indole-2,3-dione

- 6-Bromo-isatin

- 6-Bromoisatin 6-Bromo indole-2,3-dione

- 6-monobromoisatin

- 6-Bromo-2,3-indolinedione

- 1H-Indole-2,3-dione, 6-bromo-

- 6- Bromoisatin

- NSC30748

- 6-Bromoindolin-2,3-dione

- KSC492I4J

- HVPQMLZLINVIHW-UHFFFAOY

- EN300-24656

- MFCD01631138

- SB40596

- HVPQMLZLINVIHW-UHFFFAOYSA-N

- DTXSID50212651

- B2424

- CDA60345

- SCHEMBL8557

- NSC-30748

- FT-0660878

- NSC 30748

- CHEMBL223335

- 6326-79-0

- AC-3241

- SY004824

- 6-Bromo Isatin

- UVA4QW7PH2

- Q-200552

- CS-W002793

- AKOS000119280

- FT-0649291

- FS-3757

- AM20061106

- Z199464140

- BB 0255184

- 6-Bromo-1H-indole-2,3-dione, AldrichCPR

- DB-026385

- STK399865

- 2H-3,1-Benzoxazine-2,4(1H)-dione,5-bromo-

- ALBB-002981

-

- MDL: MFCD01631138

- インチ: 1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)

- InChIKey: HVPQMLZLINVIHW-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C2C(C(N([H])C=2C=1[H])=O)=O

- BRN: 131247

計算された属性

- せいみつぶんしりょう: 224.94254g/mol

- ひょうめんでんか: 0

- XLogP3: 1.3

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 0

- どういたいしつりょう: 224.94254g/mol

- 単一同位体質量: 224.94254g/mol

- 水素結合トポロジー分子極性表面積: 46.2Ų

- 重原子数: 12

- 複雑さ: 241

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 6

じっけんとくせい

- 色と性状: Light-red to Brown Solid

- 密度みつど: 1.826

- ゆうかいてん: 274°C(lit.)

- 屈折率: 1.649

- PSA: 46.17000

- LogP: 1.72190

- ようかいせい: 未確定

6-bromo-2,3-dihydro-1H-indole-2,3-dione セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302+H312+H332-H315-H317-H319

- 警告文: P261-P264-P270-P271-P272-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

- 危険カテゴリコード: 22-41-43

- セキュリティの説明: S22-S24/25

-

危険物標識:

- リスク用語:R22

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Inert atmosphere,2-8°C

6-bromo-2,3-dihydro-1H-indole-2,3-dione 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-bromo-2,3-dihydro-1H-indole-2,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM114459-100g |

6-bromo-1H-indole-2,3-dione |

6326-79-0 | 95%+ | 100g |

$*** | 2023-05-30 | |

| Enamine | EN300-24656-10.0g |

6-bromo-2,3-dihydro-1H-indole-2,3-dione |

6326-79-0 | 95.0% | 10.0g |

$52.0 | 2025-03-21 | |

| Enamine | EN300-24656-50.0g |

6-bromo-2,3-dihydro-1H-indole-2,3-dione |

6326-79-0 | 95.0% | 50.0g |

$192.0 | 2025-03-21 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB06918-5g |

6-bromo-2,3-dihydro-1H-indole-2,3-dione |

6326-79-0 | 97% | 5g |

¥104 | 2023-09-15 | |

| eNovation Chemicals LLC | K10586-5g |

6-Bromoisatin |

6326-79-0 | 98% | 5g |

$200 | 2024-05-24 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004824-100g |

6-Bromoisatin |

6326-79-0 | ≥95% | 100g |

¥1001.00 | 2024-07-09 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124372-500g |

6-bromo-2,3-dihydro-1H-indole-2,3-dione |

6326-79-0 | 97% | 500g |

¥5343.90 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1038574-500g |

6-Bromoisatin |

6326-79-0 | 98% | 500g |

¥6501.00 | 2024-05-06 | |

| Chemenu | CM114459-500g |

6-bromo-1H-indole-2,3-dione |

6326-79-0 | 95%+ | 500g |

$*** | 2023-05-30 | |

| Matrix Scientific | 030121-100g |

6-Bromo-1H-indole-2,3-dione, 95+% |

6326-79-0 | 95+% | 100g |

$268.00 | 2023-09-09 |

6-bromo-2,3-dihydro-1H-indole-2,3-dione 関連文献

-

1. Effect of conjugation length on the properties of fused perylene diimides with variable isoindigosYaping Yu,Ning Xue,Chengyi Xiao,Mahesh Kumar Ravva,Yanjun Guo,Liyun Wu,Lei Zhang,Zhengke Li,Wan Yue,Zhaohui Wang J. Mater. Chem. C 2019 7 12263

-

Wei Hong,Chang Guo,Bin Sun,Yuning Li J. Mater. Chem. C 2015 3 4464

-

Walaa Elsawy,Chang-Lyoul Lee,Shinuk Cho,Seung-Hwan Oh,Seung-Hyeon Moon,Ahmed Elbarbary,Jae-Suk Lee Phys. Chem. Chem. Phys. 2013 15 15193

-

4. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitorsAsmaa M. AboulMagd,Hossam M. Hassan,Ahmed M. Sayed,Usama Ramadan Abdelmohsen,Hamdy M. Abdel-Rahman RSC Adv. 2020 10 6752

-

Lei Zhang,Fan Chen,Jing Wang,Yongzheng Chen,Zeguo Zhang,Ya Lin,Xinling Zhu RSC Adv. 2015 5 97816

6326-79-0 (6-bromo-2,3-dihydro-1H-indole-2,3-dione) 関連製品

- 345-32-4(5-(Trifluoromethyl)indoline-2,3-dione)

- 443-69-6(5-Fluoroisatin)

- 117-06-6(1-Amino-5-benzoylaminoanthraquinone)

- 346-34-9(4-Fluoroindoline-2,3-dione)

- 391-12-8(7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione)

- 97-36-9(2,4-Dimethylacetoacetanilide)

- 306325-13-3(6-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione)

- 317-20-4(7-fluoro-2,3-dihydro-1H-indole-2,3-dione)

- 59-48-3(Oxindole)

- 93-68-5(N-(2-methylphenyl)-3-oxobutanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6326-79-0)6-bromo-2,3-dihydro-1H-indole-2,3-dione

清らかである:99%

はかる:500g

価格 ($):553.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:6326-79-0)6-Bromoisatin

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ